2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid is a chemical compound characterized by its unique structure, which incorporates a chloropyridazine moiety and a piperidine ring. This compound has garnered attention due to its potential pharmacological applications, particularly in the field of medicinal chemistry.
2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid belongs to the class of piperidine derivatives. It is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structures. Its classification extends into pharmacological categories, where it is investigated for anti-inflammatory and analgesic properties.
The synthesis of 2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid typically involves multi-step organic reactions. Key methods include:
The specific reaction conditions, including temperature, solvent choice (such as dichloromethane or dimethylformamide), and reaction times, are critical for optimizing yield and purity. For instance, reactions may be conducted at room temperature for extended periods (up to 72 hours) to ensure complete conversion .
Key structural data includes:
2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid can participate in various chemical reactions:
These reactions often require specific catalysts or reagents to facilitate the desired transformation while minimizing side reactions. Control over reaction conditions such as temperature and pH is crucial for achieving high selectivity and yield.
The mechanism of action for 2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid involves interactions with biological targets, particularly enzymes involved in inflammatory pathways. It has been shown to inhibit soluble epoxide hydrolase, which plays a role in pain modulation and inflammation .
Pharmacological studies suggest that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines, indicating that this compound may modulate pathways such as the p38 MAPK signaling pathway .
2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid has potential applications in:
The core synthetic challenge for 2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]acetic acid lies in establishing the C–N bond between the piperidine and pyridazine heterocycles. Two principal strategies dominate the literature: N-alkylation of piperidine derivatives and nucleophilic aromatic substitution (SNAr). In the N-alkylation approach, 4-(haloalkyl)piperidine precursors react with 3,6-dichloropyridazine under basic conditions (typically K₂CO₃ or DIPEA in acetonitrile or DMF) at 60-80°C, yielding the intermediate 2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]acetonitrile after 12-24 hours [2] [7]. Alternatively, SNAr leverages the inherent electrophilicity of C3 in 3,6-dichloropyridazine, where the less sterically hindered piperidin-4-ylacetonitrile acts as the nucleophile. This regioselective reaction exploits the differential reactivity of C3 versus C6 positions in pyridazines, with C3 being more susceptible to displacement due to electronic and steric factors [4] [9].
Catalyst selection critically influences yield and purity. Palladium-based catalysts (e.g., Pd(OAc)₂/Xantphos) enable Buchwald-Hartwig amination for sterically congested systems, while copper(I) iodide with trans-N,N'-dimethylcyclohexane-1,2-diamine provides cost-effective alternatives for gram-scale synthesis [4]. Microwave irradiation (100-120°C, 30-60 min) significantly reduces reaction times compared to conventional heating while maintaining yields >75% [7]. Post-coupling, the nitrile intermediate requires acidic hydrolysis (6M HCl, reflux) or basic hydrolysis (NaOH/H₂O₂) to furnish the target carboxylic acid, with careful pH control during workup to prevent decarboxylation.
Table 1: Catalytic Systems for Piperidine-Pyridazine Coupling
Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
None (thermal) | K₂CO₃ | MeCN | 80 | 24 | 65 |
CuI / DMEDA | Cs₂CO₃ | DMSO | 100 | 12 | 78 |
Pd(OAc)₂ / Xantphos | t-BuONa | Toluene | 90 | 8 | 82 |
Microwave-assisted | DIPEA | DMF | 120 | 0.5 | 77 |
Regioselective chlorination at the C6 position of the pyridazine ring is essential for directing subsequent functionalization. Direct halogenation methods employ POCl₃ as both solvent and reagent at reflux temperatures (105-110°C), converting pyridazin-3(2H)-one intermediates to 6-chloro derivatives within 4-6 hours [2] [5]. This approach achieves >90% regioselectivity when the C3 position is protected or substituted, leveraging the preferential reaction at C6 due to electronic asymmetry in the pyridazine ring. Alternative chlorinating agents like PCl₅ or SOCl₂ often yield undesirable dichlorination byproducts (>15%), reducing practicality for monochlorinated targets [5].
Protecting group strategies prove indispensable for maintaining regiocontrol. The Boc-protected piperazine derivative (e.g., 1-Boc-4-(6-hydroxypyridazin-3-yl)piperazine) enables selective chlorination at C6 without N-dealkylation, followed by acid-mediated deprotection to reveal the secondary amine for piperidine attachment [7]. Temperature modulation is critical: reactions below 100°C favor monochlorination, while higher temperatures promote overhalogenation. Solvent-free conditions using molten PCl₃ (45-50°C) under reduced pressure provide enhanced selectivity (95:5 mono- vs. dichlorination) by minimizing solvent participation in side reactions [5]. Post-chlorination purification via silica gel chromatography or recrystallization from ethanol/water mixtures removes phosphorylated impurities derived from POCl₃ decomposition.
Table 2: Regioselectivity of Pyridazine Chlorination Techniques
Method | Reagent | Temp (°C) | Time (h) | C6 Selectivity (%) | Dichlorination Byproduct (%) |
---|---|---|---|---|---|
Conventional reflux | POCl₃ | 110 | 6 | 92 | 8 |
PCl₅ in DCM | PCl₅ | 40 | 12 | 78 | 22 |
Solvent-free (PCl₃) | PCl₃ | 50 | 8 | 95 | 5 |
Microwave-assisted | POCl₃ | 130 | 1 | 89 | 11 |
The acetic acid moiety is installed through three primary routes: cyanide alkylation-oxidation, Knoevenagel condensation, and electrooxidative decarboxylation. The most reliable method involves SN₂ displacement of 4-(halomethyl)piperidine derivatives (X = Cl, Br, I) with sodium cyanide in DMSO/H₂O (3:1) at 50°C for 6 hours, yielding 2-(piperidin-4-yl)acetonitrile intermediates [10]. Subsequent hydrolysis employs either:
Alternative pathways include Knoevenagel condensation of 1-(6-chloropyridazin-3-yl)piperidine-4-carbaldehyde with malonic acid in pyridine/piperidine (80°C, 3 h), though this yields variable E/Z isomers requiring separation [8]. Electrooxidative decarboxylation has emerged as a sustainable alternative, where nickel-foam anodes functionalized with carboxylate self-assembled monolayers (SAMs) enable selective oxidation at lower potentials (4.9-6V) [6]. This method converts 2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]malonic acid derivatives to the target acetic acid via CO₂ loss, achieving 71% yield with minimal overoxidation byproducts when using pulsed electrolysis at 94 Hz [6].
Table 3: Carboxylic Acid Introduction Methods
Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Cyanide alkylation | NaCN → NaOH/H₂O₂, 80°C | 88 | 98 | High reproducibility |
Acidic hydrolysis | NaCN → 6M HCl, reflux | 90 | 95 | Shorter reaction time |
Knoevenagel | Malonic acid, pyridine/piperidine | 75 | 90 | Avoids cyanide handling |
Electrooxidative | Ni anode, pulsed 94 Hz | 71 | 97 | No stoichiometric oxidants |
Solvent polarity dramatically impacts both coupling efficiency and purification outcomes. For the SNAr step, aprotic dipolar solvents like DMF and NMP outperform lower-polarity alternatives due to superior solvation of the carboxylate intermediate. DMF/water (9:1) mixtures increase hydrolysis rates by 40% compared to anhydrous DMF by stabilizing transition states through hydrogen bonding [3]. However, DMF generates dimethylamine impurities during prolonged heating (>12 h), making N-methylpyrrolidone (NMP) preferable for extended reactions despite its higher cost [2].
Temperature-phased solvent systems enhance crystallization purity:
Reaction concentration thresholds must be balanced:
Table 4: Solvent Optimization Effects on Key Reaction Steps
Reaction Step | Optimal Solvent System | Impurity Profile | Yield Increase vs. Standard |
---|---|---|---|
Piperidine-pyridazine coupling | DMF/H₂O (95:5) | Dimethylamine <0.5% | +12% |
Nitrile hydrolysis | Ethylene glycol/H₂O (4:1) | Amide <1% | +9% |
Crystallization | Ethanol/heptane (1:3) | Chloride salts <0.1% | N/A (purity boost) |
Electrolysis | 0.2M in MeCN with 0.1M LiClO₄ | Homodimer <3% | +18% |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0